2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)ethan-1-one
Description
This compound features a 3,5-dimethyl-1,2-oxazole moiety linked via an ethanone bridge to a piperidine ring substituted with a 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine group. The oxazole ring and piperazine-piperidine scaffold are common in bioactive molecules, often influencing solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N5O2/c1-15-19(16(2)32-27-15)13-21(31)30-7-5-18(6-8-30)28-9-11-29(12-10-28)20-4-3-17(14-26-20)22(23,24)25/h3-4,14,18H,5-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKVFLTJHNCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the synthesis, properties, and biological activities of this compound, drawing from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a 3,5-dimethylisoxazole moiety linked to a piperidine and piperazine scaffold. The trifluoromethyl group on the pyridine ring enhances its lipophilicity and may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing isoxazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example 1 | MCF-7 | 0.48 |
| Example 2 | HCT116 | 0.19 |
| Target Compound | MCF-7 | TBD |
These results suggest that structural modifications can enhance the efficacy of isoxazole-based compounds in cancer therapy .
Hemorheological Activity
The hemorheological properties of derivatives containing the isoxazole ring have been studied extensively. One derivative showed comparable activity to pentoxifylline, a known angioprotector. The hemorheological activity is attributed to its ability to improve blood flow and reduce blood viscosity, which may be beneficial in treating conditions like peripheral vascular disease .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cells:
- Cell Cycle Arrest : Compounds similar to the target compound have been shown to induce cell cycle arrest at the G1 phase in MCF-7 cells.
- Apoptosis Induction : Increased caspase 3/7 activity indicates that these compounds may trigger apoptosis in cancer cells.
- Inhibition of Metabolic Pathways : Some studies suggest that these compounds can inhibit key metabolic pathways involved in cancer cell proliferation .
Study 1: Isoxazole Derivatives in Cancer Treatment
A study investigated a series of isoxazole derivatives for their anticancer properties. The results indicated that modifications at various positions on the isoxazole ring significantly influenced their cytotoxicity against cancer cell lines. The study concluded that further optimization could yield potent anticancer agents .
Study 2: Hemorheological Effects
Another study focused on the hemorheological effects of a related isoxazole derivative. The findings demonstrated significant improvements in blood flow parameters when tested in vitro, suggesting potential applications in treating vascular disorders .
Chemical Reactions Analysis
Reactivity of the 1,2-Oxazole Ring
The 3,5-dimethyl-1,2-oxazol-4-yl group undergoes electrophilic substitution at the 5-position due to electron-donating methyl groups. Key reactions include:
| Reaction Type | Conditions | Outcome | Citations |
|---|---|---|---|
| Ring-Opening | Acidic hydrolysis (H₂SO₄, H₂O) | Forms β-keto amides or esters | |
| Electrophilic Substitution | Halogenation (Br₂, FeCl₃) | Bromination at C5 |
-
Example : Acidic hydrolysis of similar 1,2-oxazole derivatives (e.g., Z263785508 in ) yields β-keto amides, suggesting analogous behavior for this compound.
Piperazine-Piperidine Scaffold Reactivity
The piperazine-piperidine system participates in alkylation, acylation, and nucleophilic substitution:
-
Note : Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate ( ) demonstrates the stability of piperazine under acylation conditions, supporting similar reactivity here.
Trifluoromethylpyridine Interactions
The 5-(trifluoromethyl)pyridin-2-yl group exhibits resistance to nucleophilic attack due to the electron-withdrawing CF₃ group but undergoes directed ortho-metalation (DoM):
| Reaction Type | Conditions | Outcome | Citations |
|---|---|---|---|
| Directed Metalation | LDA, THF, −78°C | Formation of aryl lithium intermediates | |
| Fluorine Displacement | KF, DMF, 100°C | Substitution with nucleophiles (e.g., OH⁻) |
-
Example : WO2021013864A1 ( ) highlights the role of pyridine-directed metalation in synthesizing kinase inhibitors, mirroring potential applications here.
Ketone Functional Group Reactivity
The ethan-1-one group participates in classical ketone reactions:
| Reaction Type | Reagents | Outcome | Citations |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | Conversion to secondary alcohol | |
| Condensation | NH₂OH·HCl, EtOH | Formation of oxime derivatives |
-
Data : Reduction of analogous ketones (e.g., Z2856434897 in ) confirms feasibility under mild conditions.
Stability Under Physiological Conditions
The compound’s stability in biological systems is critical for pharmaceutical applications:
| Condition | Observation | Implication | Citations |
|---|---|---|---|
| pH 7.4 | Slow hydrolysis of oxazole | Limited metabolic degradation | |
| Oxidative Stress | CYP450-mediated oxidation | Formation of N-oxide derivatives |
-
Regulatory Insight : Acceptable intake limits for structurally related nitroso compounds ( ) suggest rigorous impurity controls during synthesis.
Synthetic Modifications for Drug Development
Derivatives of this compound are explored for kinase inhibition (e.g., c-KIT):
| Modification | Biological Activity | Target | Citations |
|---|---|---|---|
| Piperazine Methylation | Enhanced solubility | Improved pharmacokinetics | |
| Oxazole Fluorination | Increased metabolic stability | Prolonged half-life |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores and functional groups. Key comparisons include:
Structural Analogs from Patent Literature
The European patent EP 1 808 168 B1 discloses compounds with overlapping structural features, such as:
- (3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone: Shares the 3,5-dimethyl-isoxazole and piperidine-piperazine backbone but substitutes the trifluoromethyl pyridine with a pyrazolo-pyrimidinyl group. This substitution may reduce lipophilicity compared to the target compound.
Functional Group Impact
- Trifluoromethyl vs. Methanesulfonyl : The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to methanesulfonyl-containing analogs, improving membrane permeability .
- Oxazole vs.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hypothetical Pharmacological Comparison
| Compound Name | IC₅₀ (nM)* | Solubility (µM) | Half-life (h) |
|---|---|---|---|
| Target Compound | 50 | 15 | 12 |
| Pyrazolo-pyrimidine analog | 120 | 30 | 8 |
| Methanesulfonyl-pyridinamide analog | 200 | 45 | 6 |
*Hypothetical values based on structural trends.
Research Findings and Implications
- Enhanced Selectivity : The trifluoromethyl pyridine group in the target compound likely improves kinase or receptor binding specificity compared to methanesulfonyl or pyridinamide analogs, as seen in ferroptosis-inducing compounds targeting cancer cells .
- Metabolic Stability : The piperazine-piperidine scaffold may reduce cytochrome P450-mediated metabolism, extending half-life relative to simpler heterocycles .
- Therapeutic Window: Structural rigidity from the oxazole ring could minimize off-target effects, aligning with findings that OSCC cells exhibit higher ferroptosis sensitivity than normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
